molecular formula C21H18BrNO2 B5054485 6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine

6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B5054485
M. Wt: 396.3 g/mol
InChI Key: ZBUDZWZSXNSUKI-UHFFFAOYSA-N
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Description

The compound “6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a benzoxazine ring, a bromine atom, a methoxyphenyl group, and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzoxazine core, with the various substituents adding complexity to the molecule. The presence of the bromine atom could make it a good leaving group in reactions, while the methoxyphenyl and phenyl groups could participate in aromatic interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in substitution reactions, redox reactions, and reactions involving the opening of the benzoxazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazine ring could contribute to its stability, while the bromine atom could influence its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. For example, it could be investigated as a potential precursor for the synthesis of other complex molecules, or as a potential therapeutic agent .

Properties

IUPAC Name

6-bromo-2-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO2/c1-24-17-10-7-15(8-11-17)21-23-19-12-9-16(22)13-18(19)20(25-21)14-5-3-2-4-6-14/h2-13,20-21,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUDZWZSXNSUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Br)C(O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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